molecular formula C12H19NO4S3 B2641400 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide CAS No. 851458-44-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide

Cat. No.: B2641400
CAS No.: 851458-44-1
M. Wt: 337.47
InChI Key: QQXLLUDMSNRAEN-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring, a 1,1-dioxothiolane (sulfolane) moiety, and a branched 2-methylpropyl (isobutyl) substituent. The thiophene-2-sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . The dioxothiolane moiety enhances polarity and metabolic stability, while the 2-methylpropyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S3/c1-10(2)8-13(11-5-7-19(14,15)9-11)20(16,17)12-4-3-6-18-12/h3-4,6,10-11H,5,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXLLUDMSNRAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-sulfonamide is a synthetic compound with a unique thiolane structure that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on current research findings.

  • Molecular Formula : C₁₆H₂₁NO₅S
  • Molecular Weight : 339.4 g/mol
  • CAS Number : 874788-40-6

The compound features a thiophene ring and a dioxothiolan moiety, which contribute to its chemical properties and potential biological activities. The presence of a sulfonamide functional group enhances its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis can be challenging due to solvent effects and the low solubility of some reagents involved. The overall process generally includes:

  • Formation of the Thiolane Ring : Utilizing appropriate thiolane precursors.
  • Sulfonamide Formation : Introducing a sulfonamide group through reaction with sulfonyl chlorides.
  • Final Modifications : Adjusting substituents to enhance biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiophene-based compounds, including those structurally similar to this compound. The biological screening has shown promising results:

Compound Target Organism Activity (MIC µg/mL)
This compoundStaphylococcus aureus625–1250
Staphylococcus epidermidisSignificant
Pseudomonas aeruginosaPerfect activity
Candida albicansSignificant

These findings indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria and some antifungal activity against yeast strains.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzyme Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folic acid synthesis.
  • Membrane Disruption : Compounds with thiophene structures may interact with cell membranes, leading to increased permeability and cell lysis.

Case Studies

A study conducted on structurally related compounds demonstrated that modifications in the thiophene ring significantly affected antibacterial potency. For instance, compounds with additional electron-withdrawing groups showed enhanced activity against resistant bacterial strains.

Potential Applications

Given its promising biological activity, this compound could be further explored for:

  • Pharmaceutical Development : As a lead compound in the development of new antibiotics or antifungal agents.
  • Agricultural Applications : Potential use as a biopesticide due to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogs with Shared Dioxothiolane Moieties

Compound A: 2-cyano-3-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide (CAS: 949831-85-0)

  • Key Features : Shares the 1,1-dioxothiolan-3-yl group but incorporates a pyrazolopyridine core and a 4-methoxyphenyl enamide.
  • Applications : Likely used in kinase inhibitor research due to the pyrazolopyridine scaffold, a common kinase-binding motif.
  • Data :
Property Target Compound Compound A
Molecular Formula C₁₃H₂₀N₂O₄S₂ C₂₄H₂₃N₅O₄S
Molecular Weight ~364.5 g/mol ~501.6 g/mol
CAS RN Not Provided 949831-85-0

Source: Enamine Ltd (2020)

Compound B: 2-(4-bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide

  • Key Features: Retains the dioxothiolane and 2-methylpropyl groups but replaces the sulfonamide with an acetamide and adds a 4-bromophenoxy substituent.
  • Implications: The bromophenoxy group increases steric bulk and may alter target selectivity compared to the sulfonamide analog.

Analogs with Thiophene-Sulfonamide Pharmacophores

Compound C : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide

  • Key Features : Shares the thiophene-2-sulfonamide group but incorporates indole and iodophenyl moieties.
  • Synthesis : Prepared via Pd-mediated coupling, suggesting compatibility with transition metal catalysis for structural diversification .
  • Applications : Indole-sulfonamide hybrids are explored in oncology and anti-inflammatory drug discovery.

Compound D: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Key Features : Contains a thiophene ring but lacks the sulfonamide and dioxothiolane groups.
  • Relevance : Highlights the prevalence of thiophene derivatives in pharmaceutical impurities and intermediates .

Compounds with 2-Methylpropyl Substituents

Compound E: O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate

  • Key Features: Shares the 2-methylpropyl group but belongs to the organophosphorus class (phosphonothiolate).
  • Implications: Phosphonothiolates are often studied for neurotoxicity or chemical weapon relevance, contrasting with sulfonamides’ therapeutic focus .

Research Implications and Limitations

  • Structural Trends : The dioxothiolane and thiophene-sulfonamide motifs are recurrent in bioactive compounds, suggesting broad utility in drug design .
  • Data Gaps: Limited pharmacological or pharmacokinetic data for the target compound in the provided evidence necessitates further experimental studies.
  • Contradictions: No direct contradictions observed, but organophosphorus analogs (e.g., Compound E) diverge significantly in application and toxicity .

Q & A

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental results?

  • Methodological Answer :
  • Force Field Calibration : Adjust parameters in docking software to account for flexible binding pockets or post-translational modifications.
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., GIRK1/2) to resolve ambiguities in binding modes .

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